molecular formula C7H13NO B2648016 (3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol CAS No. 1508175-90-3

(3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol

Cat. No. B2648016
CAS RN: 1508175-90-3
M. Wt: 127.187
InChI Key: NBDARIFQUROSPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The efficient synthesis of 6,6-DMABH involves an innovative approach. Researchers have developed a method that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . This approach allows for more streamlined production of 6,6-DMABH from 3-methyl-2-butenol in seven distinct steps, resulting in a total yield of 28% .

Scientific Research Applications

Electrocatalytic Cascade Multicomponent Assembling

A study by Vereshchagin et al. (2008) explored the electrocatalytic synthesis of the substituted 3-azabicyclo[3.1.0]hexane-1-carboxylate system from aldehydes, malononitrile, malonate, and methanol. This process resulted in the stereoselective formation of methyl 6-substituted 5-cyano-4,4-dialkoxy-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylates. The yields of this synthesis ranged from 50–70%, highlighting its efficiency in producing specific azabicyclohexane derivatives (Vereshchagin et al., 2008).

Synthetic Chemistry

Novel Selectfluor and Deoxo-Fluor-Mediated Rearrangements

Krow et al. (2004) conducted stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, which included various substituents like fluoro, hydroxy, methyl, and phenyl. The study utilized Selectfluor and Deoxo-Fluor for rearrangements of iodides to alcohols and alcohols to fluorides, respectively. This research showcases the versatile applications of azabicyclohexane derivatives in synthetic chemistry (Krow et al., 2004).

Synthesis of 2-Azabicyclo[3.1.0]hexane

Adamovskyi et al. (2014) described the synthesis of 5-substituted 2-azabicyclo[3.1.0]hexanes through the rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative. This study presents a novel method for accessing this compound, which could be crucial for various applications in synthetic organic chemistry (Adamovskyi et al., 2014).

properties

IUPAC Name

(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-8-2-5-6(3-8)7(5)4-9/h5-7,9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDARIFQUROSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1)C2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol

CAS RN

1508175-90-3
Record name {3-methyl-3-azabicyclo[3.1.0]hexan-6-yl}methanol
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